molecular formula C9H10O2 B3260505 (oxiran-2-yl)(phenyl)methanol CAS No. 33143-44-1

(oxiran-2-yl)(phenyl)methanol

Cat. No.: B3260505
CAS No.: 33143-44-1
M. Wt: 150.17 g/mol
InChI Key: QHUCJYPNJYZEOQ-UHFFFAOYSA-N
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Description

(oxiran-2-yl)(phenyl)methanol, also widely known as 1-phenylglycidol or α-Phenyloxiranemethanol , is a chiral epoxide of significant value in synthetic organic chemistry and biocatalysis research. This compound, with the CAS registry number 33143-44-1 and the molecular formula C 9 H 10 O 2 (Molecular Weight: 150.17 g/mol) , serves as a versatile chiral building block for the preparation of more complex, enantiomerically pure molecules . Its structure incorporates both an epoxide (oxirane) ring and a benzylic alcohol, making it a useful intermediate for regioselective ring-opening reactions and further functionalizations. Research has demonstrated the application of related oxirane-containing compounds in the study of antimicrobial and insect antifeedant activities, highlighting the potential of this chemical class in agrochemical and pharmaceutical development . Furthermore, its synthesis and manipulation are of interest in the field of multienzymatic catalysis, where it can be produced and used in cascade reactions without the need for intermediate isolation, streamlining the path to enantiopure target compounds . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxiran-2-yl(phenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9(8-6-11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUCJYPNJYZEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Oxiran 2 Yl Phenyl Methanol

Racemic Synthesis Approaches

Racemic synthesis aims to produce (oxiran-2-yl)(phenyl)methanol without control over its stereochemistry, resulting in an equal mixture of enantiomers. These methods are often straightforward and utilize well-established epoxidation reagents.

Conventional Epoxidation Routes to the Oxirane Moiety

Traditional methods for the racemic epoxidation of cinnamyl alcohol involve the use of peroxy acids. One of the most common reagents for this transformation is m-chloroperoxybenzoic acid (m-CPBA). This reagent directly delivers an oxygen atom across the double bond of cinnamyl alcohol to form the corresponding epoxide. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) at room temperature.

Another conventional approach employs a biphasic system with Oxone (a potassium triple salt containing potassium peroxymonosulfate) as the oxidizing agent. In this method, dimethyldioxirane (B1199080) is generated in situ from acetone (B3395972) and Oxone in a water-ethyl acetate (B1210297) mixture. The dimethyldioxirane then acts as the epoxidizing agent for the cinnamyl alcohol present in the organic phase. This method is considered a "greener" alternative to m-CPBA as it avoids chlorinated solvents and the byproducts are less hazardous. rsc.org

Vanadium-catalyzed epoxidation offers another route to racemic this compound. For instance, the use of vanadyl acetylacetonate (B107027) [VO(acac)₂] as a catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant in an ionic liquid like 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim][Tf₂N]) has been investigated. While this system can be adapted for asymmetric synthesis with a chiral ligand, in the absence of one, it provides the racemic epoxide. The reaction proceeds at room temperature, but selectivity can be an issue, with side products such as cinnamaldehyde (B126680) and benzaldehyde (B42025) also being formed. nih.gov

Table 1: Comparison of Conventional Racemic Epoxidation Methods for Cinnamyl Alcohol
Reagent/Catalyst SystemOxidantSolventKey Features
m-CPBAm-CPBADichloromethaneWell-established, high conversion.
Oxone/AcetonePotassium peroxymonosulfateWater/Ethyl Acetate"Greener" alternative, avoids chlorinated solvents. rsc.org
VO(acac)₂TBHP[bmim][Tf₂N] or TolueneCatalytic method, potential for side products. nih.gov

Alternative Non-Stereoselective Synthetic Pathways

Beyond direct epoxidation, other pathways can lead to the formation of this compound, sometimes unintentionally. One such process is the autoxidation of cinnamyl alcohol upon exposure to air. nih.gov This process can lead to the formation of various oxidation products, including the corresponding epoxide. While not a controlled synthetic method, it highlights an alternative, non-deliberate route to the oxirane moiety.

Enantioselective and Diastereoselective Synthesis

The demand for enantiomerically pure this compound has driven the development of stereoselective synthetic strategies. These methods aim to control the formation of specific stereoisomers, which is crucial for applications in pharmaceuticals and other areas of chemical synthesis.

Asymmetric Epoxidation Strategies for Chiral Induction

Asymmetric epoxidation of the prochiral cinnamyl alcohol is the most common strategy for inducing chirality in the synthesis of this compound. This is typically achieved through the use of chiral catalysts that create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

Metal-Based Catalysts: A cornerstone of asymmetric epoxidation is the Sharpless-Katsuki epoxidation. This method utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate ligand and tert-butyl hydroperoxide as the oxidant. The choice of the tartrate enantiomer dictates the stereochemistry of the resulting epoxide, making it a highly predictable and reliable method for accessing either enantiomer of this compound. researchgate.net High enantiomeric excesses (ee) are often achieved with this system.

Vanadium-based catalysts have also been employed in asymmetric epoxidation. In the presence of a chiral hydroxamic acid ligand, a combination of a vanadium source and an alkyl hydroperoxide can effect the enantioselective epoxidation of allylic alcohols like cinnamyl alcohol. nih.gov

More recently, titanium salalen complexes have been shown to be effective catalysts for the epoxidation of allylic alcohols using aqueous hydrogen peroxide as the oxidant. nih.gov

Organocatalytic Systems: Organocatalysis offers a metal-free alternative for asymmetric epoxidation. Chiral secondary amines, such as those derived from proline, can catalyze the epoxidation of α,β-unsaturated aldehydes, which are precursors to the corresponding epoxy alcohols. For instance, the epoxidation of cinnamaldehyde using hydrogen peroxide as the oxidant and a chiral pyrrolidine-based catalyst can yield the corresponding epoxide with high enantioselectivity. nih.gov Subsequent reduction of the aldehyde group would then afford this compound.

Biocatalytic Systems: The use of enzymes for stereoselective transformations is a growing area of interest. While direct biocatalytic epoxidation of cinnamyl alcohol is an area of ongoing research, enzymes such as lipases are known to be involved in reactions with related compounds. For example, lipases can catalyze the synthesis of cinnamyl acetate. nih.gov The broader field of biocatalysis offers potential routes to chiral epoxides through various enzymatic reactions, including those catalyzed by epoxide hydrolases and monooxygenases, which can be applied to the synthesis or resolution of chiral epoxides. nih.gov

Table 2: Overview of Chiral Catalyst Systems for Asymmetric Epoxidation of Cinnamyl Alcohol or its Precursors
Catalyst TypeExample SystemOxidantKey Advantages
Metal-BasedTitanium/Diethyl Tartrate (Sharpless)TBHPHigh enantioselectivity, predictable stereochemistry. researchgate.net
Metal-BasedVanadium/Chiral Hydroxamic AcidAlkyl hydroperoxideAlternative to titanium-based systems. nih.gov
Metal-BasedTitanium Salalen ComplexH₂O₂Uses aqueous hydrogen peroxide. nih.gov
OrganocatalyticChiral Pyrrolidine DerivativeH₂O₂Metal-free, high enantioselectivity for α,β-unsaturated aldehydes. nih.gov
BiocatalyticMonooxygenases, Epoxide HydrolasesVaries"Green" approach, high selectivity. nih.gov

In contrast to catalyst-controlled asymmetric synthesis, substrate-controlled methods rely on the inherent chirality of the starting material to direct the stereochemical outcome of a reaction. In the context of synthesizing derivatives of this compound, this would involve the epoxidation of a chiral, substituted cinnamyl alcohol derivative.

For example, the epoxidation of enantiopure terminal allylic alcohols can be highly diastereoselective. The use of a titanium salalen catalyst with hydrogen peroxide has been shown to be highly syn-selective in the epoxidation of such substrates. This means that the newly formed epoxide stereocenter is formed in a specific orientation relative to the existing stereocenter in the alcohol. In such a system, the chirality of the starting allylic alcohol dictates the diastereomeric ratio of the product. By inverting the configuration of the catalyst, it is possible to favor the formation of the anti-product, albeit with potentially lower diastereoselectivity. nih.gov This approach allows for the synthesis of specific diastereomers of substituted this compound derivatives.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com These temporary appendages create a chiral environment, leading to the preferential formation of one enantiomer or diastereomer. wikipedia.org After the desired stereocenter is established, the auxiliary is cleaved and can often be recycled. sigmaaldrich.com

In the context of synthesizing this compound, a chiral auxiliary can be attached to a precursor molecule. For instance, an achiral aldehyde could be reacted with a chiral auxiliary to form a chiral intermediate. Subsequent epoxidation of a double bond within this intermediate would be directed by the auxiliary, leading to a diastereoselective synthesis of the desired epoxide.

Common chiral auxiliaries employed in organic synthesis include oxazolidinones and pseudoephedrine derivatives. wikipedia.orgnih.gov The choice of auxiliary and reaction conditions is critical in achieving high diastereoselectivity. For example, the use of different Lewis acids and bases can influence the geometry of enolates in aldol (B89426) reactions, thereby affecting the stereochemical outcome. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Key Features
Oxazolidinones Asymmetric aldol reactions, alkylations Forms rigid chelates, providing high stereocontrol.
Pseudoephedrine Asymmetric alkylations Readily available, high diastereoselectivity, crystalline derivatives aid in purification. nih.gov
Camphorsultam Michael additions, Claisen rearrangements Offers high asymmetric induction. wikipedia.org

This table provides examples of common chiral auxiliaries and their applications in asymmetric synthesis, which are principles applicable to the synthesis of chiral molecules like this compound.

Chemoenzymatic and Biocatalytic Preparations

Chemoenzymatic and biocatalytic methods offer a powerful and green alternative for the synthesis of chiral compounds like this compound. These approaches utilize enzymes or whole microorganisms to catalyze stereoselective transformations, often with high efficiency and under mild reaction conditions.

A common chemoenzymatic strategy for producing chiral epoxides involves the kinetic resolution of a racemic mixture. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic halohydrin precursor, allowing for the separation of the acylated and unacylated enantiomers. The unreacted enantiomer can then be cyclized to form the desired enantiomerically pure epoxide.

Another approach is the asymmetric epoxidation of an alkene precursor using an oxygenase enzyme. This method can directly generate the chiral epoxide with high enantiomeric excess. The key to these biocatalytic methods is the selection of a suitable enzyme with high activity and selectivity for the specific substrate.

Recent research has demonstrated the successful use of lipase-mediated enzymatic Baeyer-Villiger oxidation to produce chiral epoxides, which are valuable precursors in various chemical syntheses. mdpi.com This highlights the potential of biocatalysis in providing greener and more efficient routes to enantiopure compounds. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. jocpr.com In the synthesis of this compound, these principles can be applied to improve sustainability.

Atom Economy and Reaction Efficiency

Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. jocpr.comtaylorfrancis.com Reactions with high atom economy are desirable as they generate less waste. jocpr.com For the synthesis of this compound, this can be achieved by favoring addition reactions, such as epoxidation of an alkene, over substitution or elimination reactions that generate stoichiometric byproducts.

For example, a catalytic epoxidation of styrene (B11656) using a green oxidant like hydrogen peroxide would have a higher atom economy than a multi-step synthesis involving protecting groups and stoichiometric reagents. The efficiency of a reaction is also crucial, and optimizing reaction conditions to maximize yield and minimize reaction time contributes to a greener process.

Table 2: Comparison of Reaction Types based on Atom Economy

Reaction Type Description Atom Economy
Addition Reactants combine to form a single product. High (often 100%)
Rearrangement A molecule's structure is rearranged. High (100%) taylorfrancis.com
Substitution Part of one molecule is replaced by another. Moderate

This table illustrates the concept of atom economy for different reaction types, a key principle in green chemistry applicable to the synthesis of this compound.

Solvent Minimization and Alternative Media

Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry encourages the minimization of solvent use or the replacement of hazardous solvents with more environmentally friendly alternatives. nih.gov

For the synthesis of this compound, performing reactions in alternative media such as water, supercritical fluids (like CO2), or ionic liquids can significantly reduce the environmental impact. nih.gov Solvent-free reactions, where the reactants are mixed directly, often with microwave assistance, represent an even greener approach. researchgate.net When solvents are necessary, choosing those that are biodegradable, have low toxicity, and can be easily recycled is a key consideration in designing a sustainable synthetic route. nih.gov

Reactivity and Chemical Transformations of Oxiran 2 Yl Phenyl Methanol

Nucleophilic Ring-Opening Reactions of the Epoxide Moiety

The high ring strain and the polarity of the carbon-oxygen bonds make the epoxide ring of (oxiran-2-yl)(phenyl)methanol susceptible to attack by various nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the formation of a diverse array of functionalized products. The regioselectivity of the attack—whether it occurs at the less substituted (Cβ) or the more substituted benzylic (Cα) carbon—is influenced by the nature of the nucleophile, the catalyst, and the reaction conditions.

The reaction of this compound with amines, known as aminolysis, is a fundamental method for the synthesis of β-amino alcohols, which are crucial structural motifs in many pharmaceuticals and chiral ligands. researchgate.netyoutube.comresearchgate.net This reaction involves the nucleophilic attack of an amine on one of the epoxide carbons, leading to the opening of the ring.

The regioselectivity of aminolysis is a key aspect. Generally, the reaction can yield two regioisomers. Attack at the less hindered carbon (Cβ) is sterically favored, while attack at the benzylic carbon (Cα) is electronically favored due to the stabilization of the partial positive charge in the transition state by the adjacent phenyl group. In many cases, a mixture of isomers is obtained. researchgate.net However, high regioselectivity can be achieved by using specific catalysts. For instance, sulfated tin oxide has been shown to be an effective catalyst for the reaction of styrene (B11656) oxide with aromatic primary amines, leading to the selective formation of the regioisomer resulting from nucleophilic attack at the benzylic carbon. researchgate.net

The synthesis of chiral β-amino alcohols is of particular importance. mdpi.com Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts or enzymes. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines provides an efficient route to various chiral 1,2-amino alcohol-containing pharmaceutical drugs. nih.gov

Table 1: Examples of Aminolysis Reactions with this compound

Amine Nucleophile Catalyst/Conditions Major Product(s) Yield (%) Reference
Aniline Sulfated tin oxide, Solvent-free, RT 2-Anilino-1-phenylethanol Good to High researchgate.net
Benzylamine CH3CN/H2O, 100 °C Mixture of regioisomers 82 researchgate.net

Alcoholysis involves the ring-opening of the epoxide with an alcohol as the nucleophile. A specific and significant example of this reaction is hydrolysis, where water is the nucleophile, leading to the formation of a diol, specifically 1-phenyl-1,2-ethanediol (B126754) (styrene glycol). This reaction can be catalyzed by acids or bases. rsc.org

In biological systems, the hydrolysis of styrene oxide to styrene glycol is a crucial detoxification pathway catalyzed by the enzyme epoxide hydrolase. epa.govresearchgate.net Studies have shown that the enzymatic hydrolysis can be stereoselective. For instance, when mouse Clara cells were incubated with racemic styrene oxide, R-styrene glycol was the predominant metabolite. epa.gov Similarly, hepatic and pulmonary microsomal preparations from mice favored the formation of R-styrene glycol from racemic styrene oxide. researchgate.net

Acid-catalyzed hydrolysis in the absence of sufficient water can lead to isomerization, yielding phenylacetaldehyde. rsc.org

The reaction of this compound with thiols or their equivalents results in the formation of β-hydroxy sulfides. This thiolysis reaction is an effective method for introducing sulfur-containing functional groups. The reaction typically proceeds with high regioselectivity, with the thiolate anion attacking the less sterically hindered carbon atom of the epoxide ring. researchgate.net

A convenient method for this transformation uses 2-[bis(alkylthio)methylene]-3-oxo-N-o-tolylbutanamides as odorless thiol equivalents. Promoted by sodium hydroxide (B78521) in ethanol, these reagents generate thiolate anions in situ, which then react with the epoxide to yield β-hydroxy sulfides in high yields. researchgate.net While the reaction with simple alkyl oxiranes is highly regioselective for the anti-Markovnikov product, the thiolysis of styrene oxide can yield a mixture of regioisomers. researchgate.net

The ring-opening of this compound with hydrogen halides (HX) or other halogenating agents produces halohydrins, which are compounds containing both a halogen and a hydroxyl group on adjacent carbons. nih.gov This reaction is a key step in the synthesis of various organic compounds.

The reaction of epoxides with hydrohalic acids is a common method for preparing halohydrins. nih.govthieme-connect.de Alternatively, elemental iodine and bromine can be used in the presence of catalysts like meso-tetraphenylporphyrins. This method allows for the highly regioselective synthesis of β-haloalcohols, with the trihalide species attacking the less substituted carbon atom. researchgate.net The halogenative cleavage of styrene oxide with iodine and bromine proceeds cleanly in aprotic solvents such as CH2Cl2, CHCl3, and CH3CN. researchgate.net

These halohydrin intermediates can be readily converted back to epoxides upon treatment with a base, a reaction that is fundamental in organic synthesis. nih.gov

Table 2: Halogenation of this compound

Halogenating Agent Catalyst/Solvent Product Regioselectivity Reference
Iodine (I2) meso-tetraphenylporphyrin / CH2Cl2 2-Iodo-1-phenylethanol High (attack at less substituted carbon) researchgate.net
Bromine (Br2) meso-tetraphenylporphyrin / CH2Cl2 2-Bromo-1-phenylethanol High (attack at less substituted carbon) researchgate.net

Organometallic reagents are potent carbon nucleophiles that readily react with epoxides to form new carbon-carbon bonds, a reaction of significant importance in synthetic chemistry.

Grignard Reagents: The reaction of this compound with Grignard reagents (RMgX) can be complex and may lead to a mixture of products. The outcome is often influenced by the presence of MgX2, which can act as a Lewis acid to catalyze the rearrangement of the epoxide to phenylacetaldehyde. This aldehyde then undergoes Grignard addition. The order of addition of the reagents can dramatically affect the product ratio. For example, the "normal" addition of styrene oxide to a solution of phenylmagnesium bromide (PhMgBr) yields 2,2-diphenylethanol (B156489) as the major product, resulting from attack at the benzylic carbon. In contrast, "inverse" addition (adding PhMgBr to styrene oxide) favors the formation of 1,2-diphenylethanol, the product of rearrangement.

Organolithium Reagents: Organolithium reagents (RLi) are also widely used for the ring-opening of epoxides. The reaction of poly(styryl)lithium with styrene oxide has been investigated as a route to functional polymers. The nucleophilic attack can occur at either the more hindered or the less hindered carbon of the epoxide ring. Alkyllithium reagents undergo efficient addition reactions with styrene derivatives, and the resulting benzyllithium (B8763671) intermediates can be trapped with various electrophiles.

The nucleophilic ring-opening of this compound with a cyanide source provides a direct route to β-hydroxynitriles. These compounds are valuable synthetic intermediates. The cyanide ion (CN⁻) typically attacks the epoxide ring in an SN2 fashion.

Various cyanide reagents can be employed, including alkali metal cyanides (NaCN, KCN) and trimethylsilyl (B98337) cyanide (TMSCN). The regioselectivity of the attack on styrene oxide is influenced by the reaction conditions. Lewis acid catalysts can be used to activate the epoxide and influence the regiochemical outcome. For instance, the reaction of styrene oxide with NaCN in the presence of Ce(OTf)4 yields 3-hydroxy-2-phenylpropanenitrile. The use of TMSCN in the presence of catalysts like Er(OTf)3 can also afford β-trimethylsiloxy nitriles.

Electrophilic Ring-Opening Reactions

The significant ring strain of the epoxide ring in this compound makes it a potent electrophile, readily attacked by nucleophiles. This reactivity is further enhanced under acidic conditions, which protonate the epoxide oxygen, creating a better leaving group.

In the presence of an acid catalyst, the epoxide oxygen of this compound is protonated, which activates the ring towards nucleophilic attack. The subsequent ring-opening can proceed through a mechanism that has characteristics of both SN1 and SN2 reactions. The reaction is highly regioselective due to the electronic influence of the adjacent phenyl- and hydroxyl-bearing carbon.

The nucleophile preferentially attacks the benzylic carbon (the carbon atom attached to the phenyl group). This is because the bond between the benzylic carbon and the protonated oxygen begins to break, leading to a buildup of positive charge. This partial positive charge is significantly stabilized by resonance with the phenyl ring. Consequently, the reaction proceeds through a transition state with considerable carbocationic character at the benzylic position.

For example, the acid-catalyzed methanolysis of the closely related styrene oxide results predominantly in the formation of 2-methoxy-2-phenylethanol. researchgate.net A similar outcome is expected for this compound, where a nucleophile (NuH) would attack the benzylic carbon (Cα) over the other epoxide carbon (Cβ).

Table 1: Regioselectivity in Acid-Catalyzed Ring-Opening of Phenyl-Substituted Epoxides

Epoxide SubstrateNucleophile/ConditionsMajor ProductRegioselectivity (Attack at Benzylic Carbon)
Styrene OxideMethanol (B129727) / Acid Catalyst2-Methoxy-2-phenylethanolHigh
Styrene OxidePhenol / Acid CatalystProducts from attack at the benzylic carbonHigh sci-hub.se
This compoundGeneral Nucleophile (NuH) / H+1-phenyl-1-(nucleophil)-ethane-1,2-diolPredicted to be high

This regioselectivity is a key feature of the reactivity of aryl-substituted epoxides and is a direct consequence of the electronic stabilization provided by the aromatic ring. researchgate.netsci-hub.se Theoretical studies on similar unsymmetrical epoxides confirm that under acidic conditions, the pathway involving the more stable, partial carbocation is energetically favored. unicamp.br

Under basic conditions, 2,3-epoxy alcohols like this compound can undergo a characteristic isomerization known as the Payne rearrangement. wikipedia.orgsynarchive.com This reaction involves the intramolecular, nucleophilic attack of the adjacent alkoxide (formed by deprotonation of the hydroxyl group) on the epoxide ring. It is a reversible equilibrium between two isomeric epoxy alcohols. organicreactions.org

For this compound, the Payne rearrangement would establish an equilibrium with its isomer, (3-phenyloxiran-2-yl)methanol. This process occurs with inversion of configuration at the carbon being attacked. wikipedia.org Although the equilibrium may not strongly favor one isomer, it can be driven towards one side by carrying out a subsequent, irreversible reaction that selectively consumes one of the isomers. organicreactions.org

Under acidic conditions, rearrangements can also occur. Lewis acid catalysis can promote rearrangements of epoxides, often leading to carbonyl compounds. researchgate.net For instance, the treatment of certain 2,3-epoxy alcohols with borinic acids and halide salts can induce a semipinacol rearrangement to yield β-hydroxy carbonyl compounds. scholaris.ca While specific studies on this compound are limited, its structure suggests potential for acid-catalyzed rearrangement to aldehydes or ketones.

Derivatization of the Hydroxyl Group

The secondary hydroxyl group in this compound offers a site for various chemical modifications, allowing for the introduction of other functional groups or protecting groups.

The hydroxyl group can be readily converted into esters or ethers. Esterification is typically achieved by reaction with acyl chlorides or anhydrides in the presence of a base. For instance, borinic acid can catalyze a regioselective coupling of 2,3-epoxy alcohols with acyl chlorides. This unique reaction proceeds via a C3-selective ring-opening by the chloride, followed by acylation of the newly formed diol, resulting in an O-acylated chlorohydrin. acs.org

Etherification can be accomplished under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide.

In multi-step syntheses, it is often necessary to temporarily "protect" the hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. masterorganicchemistry.comwikipedia.org Silyl (B83357) ethers are among the most common and versatile protecting groups for alcohols. highfine.com

The hydroxyl group of this compound can be protected by reacting it with a silyl chloride, such as tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a mild base like imidazole. highfine.comyoutube.com

Table 2: Common Protecting Groups for the Hydroxyl Group

Protecting GroupAbbreviationProtection ReagentsDeprotection ConditionsStability
tert-ButyldimethylsilylTBSTBS-Cl, Imidazole, DMFTBAF, THF; or mild acid (e.g., AcOH)Stable to base, mild oxidants, Grignard reagents
TriisopropylsilylTIPSTIPS-Cl, Imidazole, DMFTBAF, THF; or acidMore stable to acid than TBS
TetrahydropyranylTHPDihydropyran (DHP), p-TsOH (cat.)Aqueous acid (e.g., HCl, AcOH)Stable to base, nucleophiles, reductants uwindsor.cachemistrysteps.com
BenzylBnBnBr, NaH, THFH₂, Pd/C (Hydrogenolysis)Stable to acid, base, many oxidizing/reducing agents highfine.com

The choice of protecting group depends on the conditions of the subsequent reaction steps. Silyl ethers are particularly useful as they are stable under basic and nucleophilic conditions but can be easily removed (deprotected) using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. gelest.comorganic-chemistry.org The relative stability of different silyl ethers to hydrolysis allows for selective protection and deprotection strategies in complex molecules. highfine.com

Functionalization of the Phenyl Substituent

The phenyl ring in this compound is an aromatic system that can undergo electrophilic aromatic substitution reactions. The existing substituent, a carbon bearing a hydroxyl and an oxiranyl group, is an ortho-, para-directing group, although it is deactivating due to the inductive effect of the oxygen atoms.

Typical electrophilic aromatic substitution reactions that could be performed on the phenyl ring include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂), primarily at the ortho and para positions.

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom (e.g., -Br). masterorganicchemistry.com For related styrene derivatives, direct halogenation can also lead to ring-opening of the epoxide. researchgate.netresearchgate.net

Friedel-Crafts Alkylation and Acylation: Reacting with an alkyl halide or acyl chloride in the presence of a strong Lewis acid like AlCl₃. These reactions introduce alkyl or acyl groups to the ring. However, the presence of the hydroxyl and epoxide oxygens can complicate these reactions, as they can coordinate with the Lewis acid catalyst. nsf.govresearchgate.net Therefore, protection of the hydroxyl group would likely be necessary before attempting a Friedel-Crafts reaction.

The precise conditions and regiochemical outcomes of these reactions would need to be determined empirically, as the interplay between the directing effects of the substituent and potential side reactions with the epoxide and hydroxyl functionalities can be complex.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of aromatic compounds. In the context of this compound, the substituent already present on the benzene (B151609) ring, the -(CH(OH)CH(O)CH₂)- group, directs incoming electrophiles to specific positions on the ring. This directing effect is a consequence of the electronic properties of the substituent. The hydroxyl and oxirane groups are generally considered to be ortho-, para-directing and activating or deactivating depending on the reaction conditions.

Detailed research into the electrophilic aromatic substitution of this compound itself is not extensively documented in readily available literature. However, the principles of EAS on substituted benzenes provide a predictive framework for its reactivity. For instance, in Friedel-Crafts reactions, a common type of EAS, a Lewis acid catalyst is typically employed to generate a strong electrophile. The reaction of an aromatic ring with an alkyl or acyl halide in the presence of a Lewis acid, such as aluminum chloride, leads to the formation of a new carbon-carbon bond.

While specific examples for this compound are scarce, related studies on similar structures, such as those involving Friedel-Crafts reactions with N-heterocyclic alcohols, demonstrate the feasibility of such transformations on molecules bearing alcohol functionalities. These reactions proceed through the formation of a carbocation intermediate which then attacks the aromatic ring. The regioselectivity of the substitution is governed by both the electronic directing effect of the substituent and steric hindrance.

A hypothetical example of a Friedel-Crafts alkylation on this compound is presented in the table below to illustrate the expected outcome based on general principles of organic chemistry.

Table 1: Hypothetical Electrophilic Aromatic Substitution on this compound

ElectrophileReagentCatalystExpected Major Products
tert-Butyl cationt-BuClAlCl₃(Oxiran-2-yl)(4-tert-butylphenyl)methanol
Acetyl cationCH₃COClAlCl₃(4-Acetylphenyl)(oxiran-2-yl)methanol

It is important to note that the presence of the hydroxyl and epoxide groups can lead to side reactions under the strongly acidic conditions often required for EAS. These functional groups may coordinate with the Lewis acid catalyst, potentially deactivating the ring or leading to undesired rearrangements or ring-opening of the epoxide. Therefore, careful selection of reaction conditions and protecting group strategies may be necessary to achieve the desired substitution selectively.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Modification

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly valuable for the modification of aromatic rings. To subject this compound to palladium-catalyzed cross-coupling, it would first need to be functionalized with a suitable group, typically a halide (e.g., Br, I) or a triflate, on the phenyl ring. This "handle" can then participate in various coupling reactions.

The synthesis of a halogenated derivative of this compound would likely proceed via electrophilic halogenation of the parent molecule or by starting the synthesis from a pre-halogenated benzaldehyde (B42025). Once obtained, this halo-substituted compound can be used in a variety of palladium-catalyzed cross-coupling reactions.

One of the most widely used cross-coupling reactions is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This reaction is renowned for its mild conditions and high functional group tolerance, making it an attractive method for the synthesis of biaryl compounds.

While specific literature detailing the Suzuki-Miyaura coupling of a halogenated this compound is not readily found, the general applicability of this reaction to a wide range of aryl halides suggests its feasibility. A hypothetical reaction scheme is presented below to illustrate this transformation.

Table 2: Hypothetical Palladium-Catalyzed Suzuki-Miyaura Coupling

Aryl Halide SubstrateBoronic AcidPalladium CatalystBaseProduct
(4-Bromophenyl)(oxiran-2-yl)methanolPhenylboronic acidPd(PPh₃)₄Na₂CO₃(Biphenyl-4-yl)(oxiran-2-yl)methanol
(4-Iodophenyl)(oxiran-2-yl)methanol4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄(4'-Methoxybiphenyl-4-yl)(oxiran-2-yl)methanol

Other notable palladium-catalyzed cross-coupling reactions that could be employed for the modification of a suitably functionalized this compound include the Heck reaction (coupling with an alkene), the Sonogashira reaction (coupling with a terminal alkyne), and the Buchwald-Hartwig amination (coupling with an amine). These reactions would allow for the introduction of a diverse range of substituents onto the phenyl ring, leading to a library of novel derivatives with potentially interesting chemical and biological properties. The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and would require careful optimization for this specific substrate.

Stereochemical Control and Analysis in Oxiran 2 Yl Phenyl Methanol Chemistry

Chiral Resolution Techniques for Racemic Mixtures

The separation of enantiomers from a racemic mixture of (oxiran-2-yl)(phenyl)methanol is a crucial step in obtaining optically active forms of the compound. Various chiral resolution techniques have been developed to achieve this separation, each with its own advantages and limitations.

Classical resolution via diastereomeric salt formation is a well-established and widely used method for separating enantiomers of acidic or basic compounds. In the case of this compound, which is a neutral alcohol, this method can be applied after derivatization to introduce an acidic or basic handle. For instance, the hydroxyl group can be reacted with a chiral acid to form a mixture of diastereomeric esters. These diastereomers, having different physical properties such as solubility, can then be separated by fractional crystallization. wikipedia.org

The process typically involves the following steps:

Derivatization: The racemic alcohol is reacted with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a mixture of diastereomeric esters. wikipedia.org

Separation: The diastereomeric mixture is then separated based on differences in their physical properties, most commonly through fractional crystallization. The less soluble diastereomer will crystallize out of the solution first.

Hydrolysis: The separated diastereomers are then hydrolyzed to cleave the ester bond, yielding the enantiomerically enriched alcohol and recovering the chiral resolving agent.

The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization solvent, which can be a time-consuming and empirical process.

Table 1: Common Chiral Resolving Agents for Alcohols (via Derivatization)

Resolving AgentTypeFunctional Group for Derivatization
Tartaric AcidAcidHydroxyl
Mandelic AcidAcidHydroxyl
Camphorsulfonic AcidAcidHydroxyl
BrucineBaseCarboxyl (after oxidation of alcohol)
1-PhenylethylamineBaseCarboxyl (after oxidation of alcohol)

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster than the other, allowing for the separation of the unreacted enantiomer from the product.

Enzymatic Kinetic Resolution:

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols, including epoxy alcohols. researchgate.net Lipases can selectively acylate one enantiomer of the alcohol in the presence of an acyl donor, leaving the other enantiomer unreacted. The enantioselectivity of the enzyme is a key factor in the success of the resolution.

A common procedure involves:

Incubating the racemic this compound with a lipase (B570770) (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate).

The lipase will preferentially acylate one enantiomer, for example, the (R)-enantiomer, to form the corresponding ester.

The reaction is stopped at approximately 50% conversion, and the unreacted (S)-enantiomer of the alcohol can be separated from the (R)-ester by chromatography.

The choice of enzyme, acyl donor, and solvent can significantly impact the enantioselectivity and reaction rate.

Non-Enzymatic Kinetic Resolution:

Non-enzymatic kinetic resolution utilizes chiral chemical catalysts to achieve the same differential reaction rates between enantiomers. While enzymes are often highly selective, non-enzymatic catalysts can offer advantages in terms of substrate scope, reaction conditions, and catalyst stability. For the kinetic resolution of allylic and propargylic alcohols, various chiral catalysts have been developed. These catalysts can be employed in acylation or oxidation reactions to selectively transform one enantiomer.

Chiral chromatography is a widely used analytical and preparative technique for the separation of enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a particularly powerful method for resolving racemic mixtures of chiral compounds like this compound.

The separation mechanism is based on the differential interaction of the enantiomers with the chiral stationary phase. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of a wide range of chiral compounds, including epoxides.

The choice of the mobile phase (a mixture of solvents like hexane (B92381) and isopropanol) is crucial for achieving good separation. The development of a chiral HPLC method often involves screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers.

Table 2: Comparison of Chiral Resolution Techniques

TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Salt Formation Formation and separation of diastereomersScalable, well-establishedRequires derivatization, empirical optimization
Enzymatic Kinetic Resolution Enzyme-catalyzed selective reactionHigh enantioselectivity, mild conditionsLimited to specific substrates, enzyme cost
Non-Enzymatic Kinetic Resolution Chiral catalyst-mediated selective reactionBroader substrate scope, tunable catalystsCatalyst development can be complex
Chiral Chromatography Differential interaction with a chiral stationary phaseDirect separation, high resolution, analytical and preparative scaleHigh cost of CSPs, solvent consumption

Diastereoselectivity and Enantioselectivity in Reactions Involving the Compound

The stereochemical outcome of reactions involving this compound is of great importance. Diastereoselectivity refers to the preferential formation of one diastereomer over another, while enantioselectivity refers to the preferential formation of one enantiomer over the other.

In the synthesis of this compound itself, for example, through the epoxidation of an allylic alcohol, the stereochemistry of the starting material and the epoxidation agent can influence the diastereoselectivity of the reaction. The relative orientation of the phenyl group and the hydroxyl group with respect to the newly formed oxirane ring is a key stereochemical feature.

Furthermore, in reactions where this compound is used as a starting material, the existing stereocenters can direct the stereochemistry of newly formed chiral centers. For instance, the nucleophilic ring-opening of the epoxide can proceed with high diastereoselectivity, with the incoming nucleophile attacking from a specific face of the oxirane ring, influenced by the stereochemistry of the adjacent carbinol center. The regioselectivity and stereoselectivity of such ring-opening reactions are crucial for the synthesis of complex molecules with multiple stereocenters. researchgate.net

Methodologies for Enantiomeric Purity Determination (excluding specific data)

The determination of the enantiomeric purity, often expressed as enantiomeric excess (ee), is essential to assess the success of a chiral resolution or an asymmetric synthesis. Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): As mentioned in the context of chiral resolution, chiral HPLC is a primary tool for determining the enantiomeric excess of a sample. By separating the two enantiomers, the relative peak areas in the chromatogram can be used to quantify the proportion of each enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine enantiomeric purity through the use of chiral auxiliary agents. These agents convert the enantiomers into diastereomers, which have distinct NMR spectra. Common approaches include:

Chiral Derivatizing Agents: The alcohol is reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form a mixture of diastereomeric esters. The signals of specific protons or other nuclei in the diastereomers will appear at different chemical shifts in the NMR spectrum, allowing for their quantification.

Chiral Solvating Agents: A chiral solvating agent is added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers. This can induce a chemical shift difference between the signals of the two enantiomers.

Chiral Shift Reagents: Lanthanide-based chiral shift reagents can also be used to induce chemical shift differences between the signals of enantiomers.

Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral sample. The magnitude and direction of the rotation are proportional to the concentration of the chiral substance and its specific rotation. By comparing the observed rotation of a sample to the specific rotation of the pure enantiomer, the enantiomeric excess can be calculated. However, this method requires knowledge of the specific rotation of the pure enantiomer and is sensitive to impurities that may also be optically active.

Applications of Oxiran 2 Yl Phenyl Methanol As a Synthetic Intermediate

Role as a Precursor in Total Synthesis of Complex Organic Molecules

While direct, named total syntheses beginning explicitly with (oxiran-2-yl)(phenyl)methanol are not extensively documented in readily available literature, its structural motifs are integral to the retrosynthetic analysis of many complex natural products. The 1,2-diol or amino alcohol functionalities that can be readily derived from this compound are common features in numerous biologically active molecules. Synthetic strategies often involve the creation of similar phenyl-substituted epoxide or diol intermediates en route to the final target. For instance, the core structure is conceptually related to intermediates in the synthesis of certain alkaloids and polyketides where a phenyl group is adjacent to a stereochemically rich side chain. The true utility of this compound lies in its potential as a chiral fragment for the convergent synthesis of larger, more complex molecules.

Building Block for Chiral Alcohols and Amines

This compound is an excellent starting material for the stereoselective synthesis of valuable chiral 1-phenyl-1,2-diols and 2-amino-1-phenylethanol (B123470) derivatives. These products are crucial intermediates in the pharmaceutical industry. taylorfrancis.comnih.gov The epoxide ring is susceptible to nucleophilic attack at the C3 position, which proceeds with high regioselectivity and stereospecificity (inversion of configuration).

The synthesis of chiral alcohols and amines from prochiral ketones is a significant area of research, with biocatalysis and asymmetric hydrogenation being prominent methods. nih.govnih.govnih.gov For example, various microorganisms can asymmetrically reduce carbonyl compounds to produce chiral alcohols. researchgate.net Similarly, transition metal complexes with chiral ligands are effective catalysts for the asymmetric hydrogenation of ketones and imines to yield chiral alcohols and amines, respectively. nih.govgoogle.com

The following table summarizes representative transformations of this compound to chiral alcohols and amines:

NucleophileProduct ClassReaction ConditionsStereochemistry
H₂O1-Phenyl-1,2-propanediolAcid or base catalysisAnti-diol
R₂NH2-(Dialkylamino)-1-phenylethanolTypically neat or in a polar solventInversion at C3
N₃⁻2-Azido-1-phenylethanol (B2367468)NaN₃, solventInversion at C3

Subsequent reduction of the azide (B81097) group in 2-azido-1-phenylethanol provides a straightforward route to the corresponding primary amine, 2-amino-1-phenylethanol.

Intermediate in the Formation of Heterocyclic Scaffolds

The bifunctional nature of this compound makes it a competent precursor for the synthesis of various heterocyclic systems. The epoxide can be opened by a nucleophile, and the resulting diol or amino alcohol can undergo subsequent cyclization reactions.

Oxazolidinones:

This compound is a key intermediate in the synthesis of N-aryl oxazolidinones, a class of compounds with significant antibacterial activity. researchgate.net The synthesis of oxazolidin-2-ones can be achieved through various methods, including the reaction of epoxides with isocyanates or the cyclization of amino alcohols with phosgene (B1210022) or its equivalents. researchgate.netorientjchem.orgorganic-chemistry.org For instance, the reaction of an aryl isocyanate with this compound would lead to a hydroxyurethane intermediate, which can then cyclize to form a 4-substituted-5-phenyloxazolidin-2-one.

A general scheme for the synthesis of oxazolidinones from an epoxide is as follows:

Reaction of an amine with an epoxide (e.g., a derivative of this compound) to form an amino alcohol.

Cyclization of the amino alcohol with a carbonyl source (e.g., phosgene, carbonyldiimidazole) to yield the oxazolidinone ring. orientjchem.org

Piperidines:

Substituted piperidines are prevalent structural motifs in many alkaloids and pharmaceuticals. core.ac.uknih.govorganic-chemistry.org While a direct conversion of this compound to a piperidine (B6355638) is not a common strategy, it can serve as a precursor to a larger fragment that is then incorporated into a piperidine ring system. For example, the epoxide could be opened with a suitable carbon nucleophile to create a longer carbon chain, which could then undergo intramolecular cyclization to form the piperidine ring.

Utility in the Construction of Carbon Skeletons with Defined Stereochemistry

The stereochemistry of this compound can be transferred to new stereogenic centers during synthesis. The nucleophilic opening of the epoxide ring is a stereospecific process, typically proceeding via an SN2 mechanism with inversion of configuration at the site of attack. This allows for the controlled introduction of new functional groups with a predictable stereochemical outcome.

For instance, the reaction with organometallic reagents such as Grignard reagents or organocuprates allows for the formation of a new carbon-carbon bond with concomitant opening of the epoxide ring. This results in the formation of a 1,3-diol derivative with the stereochemistry at the newly formed stereocenter being determined by the stereochemistry of the starting epoxide.

The following table illustrates the utility of this compound in stereocontrolled reactions:

ReagentProduct TypeKey TransformationStereochemical Outcome
RMgX1-Phenyl-3-substituted-1,2-propanediolC-C bond formationInversion at C3
R₂CuLi1-Phenyl-3-substituted-1,2-propanediolC-C bond formationInversion at C3
LiAlH₄1-Phenyl-1,2-propanediolReductionInversion at C3 (if substituted)

These transformations highlight the importance of this compound as a chiral building block, enabling the synthesis of enantiomerically enriched products with multiple stereocenters. nih.govenamine.net

Mechanistic and Computational Studies of Oxiran 2 Yl Phenyl Methanol Reactions

Elucidation of Reaction Mechanisms

The ring-opening of epoxides like (oxiran-2-yl)(phenyl)methanol can proceed through different mechanisms depending on the reaction conditions, primarily the pH of the medium. These reactions are of significant interest due to their wide applicability in organic synthesis.

Under acidic conditions, the epoxide oxygen is first protonated, forming a better leaving group. masterorganicchemistry.com This is followed by a nucleophilic attack. The nature of the transition state can range from SN1-like to SN2-like, depending on the stability of the potential carbocation intermediates. For this compound, the presence of the phenyl group can stabilize a positive charge at the adjacent carbon (Cα), favoring an SN1-like mechanism where the nucleophile attacks the more substituted carbon. masterorganicchemistry.com

Conversely, under basic or neutral conditions, the reaction generally follows an SN2 mechanism. masterorganicchemistry.com A strong nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to the opening of the three-membered ring. libretexts.org In this case, steric hindrance plays a dominant role, and the nucleophile preferentially attacks the less substituted carbon (Cβ). masterorganicchemistry.com

Transition state analysis for the ring-opening of unsymmetrical epoxides such as phenyloxirane, a close analog of this compound, reveals the factors governing regioselectivity. In acid-catalyzed reactions, the transition state has significant carbocationic character at the benzylic position. The phenyl group stabilizes this partial positive charge through resonance, thus lowering the activation energy for nucleophilic attack at this site.

Under basic conditions, the reaction proceeds via a backside attack on one of the epoxide carbons. The transition state involves a pentacoordinate carbon, and the reaction pathway is primarily dictated by the steric accessibility of the electrophilic carbons. For this compound, the Cβ is less sterically hindered than the Cα, which is substituted with a phenyl group. Therefore, the transition state leading to the product from the attack at Cβ is lower in energy.

A study on the ring-opening of 2,2-dimethyloxirane (B32121) under both acidic and basic conditions using density functional theory (DFT) has provided insights into the interplay of factors influencing the reaction pathway. researchgate.net While not the exact molecule, these findings on a non-symmetrical epoxide offer a valuable comparative framework.

Kinetic studies are fundamental to understanding the factors that determine the rate of epoxide ring-opening reactions. The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts.

In acid-catalyzed reactions, the rate is dependent on the concentration of the acid and the epoxide. A kinetic study on the acid-catalyzed ring-opening of butyl epoxy alcohols demonstrated that the reaction rate is dependent on the hydronium ion activity. nih.gov The presence of a hydroxyl group, as in this compound, can also influence the reaction rate by participating in intramolecular hydrogen bonding or by altering the solubility of the compound. nih.gov

For base-catalyzed reactions, the rate is typically dependent on the concentration of both the epoxide and the nucleophile, consistent with an SN2 mechanism. The strength of the nucleophile is a key determinant of the reaction rate. Stronger nucleophiles will react faster than weaker ones.

The table below summarizes the general kinetic behavior for acid- and base-catalyzed epoxide ring-opening reactions.

Reaction Condition General Rate Law Key Rate Determinants
Acid-CatalyzedRate = k[Epoxide][H+]Acidity of the medium, stability of the carbocation-like transition state.
Base-CatalyzedRate = k[Epoxide][Nucleophile]Nucleophile strength, steric hindrance at the reaction center.

A study on the kinetics of epoxide ring-opening with carboxylic acids catalyzed by carboxylates found that the reaction orders of the epoxide and the catalyst are both one. researchgate.net This highlights the catalytic role of the carboxylate in facilitating the ring-opening process. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for investigating the mechanisms, reactivity, and selectivity of chemical reactions. For this compound, these methods can provide a detailed picture of the potential energy surface and the electronic structure of the reactants, transition states, and products.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules and to elucidate reaction mechanisms. DFT calculations can accurately predict the geometries of transition states and the corresponding activation energies, which are crucial for understanding the regioselectivity of epoxide ring-opening reactions.

For this compound, DFT studies would likely focus on the two possible pathways for nucleophilic attack under both acidic and basic conditions. The calculations would aim to determine the activation energy barriers for the attack at the Cα (benzylic) and Cβ carbons.

A theoretical study on the ring-opening of hexafluoropropylene oxide revealed that the regioselectivity is controlled by the distortion energy required to reach the transition state. mdpi.com This suggests that factors beyond simple sterics or electronics, such as the energy required to deform the molecule into the transition state geometry, can play a decisive role. DFT calculations on furan (B31954) hydrogenation and ring opening on a Pd(111) surface have also provided insights into the reaction energies and energy barriers, which determine the selectivity of the reaction. rsc.org

The following table illustrates the expected outcomes from DFT calculations on the regioselectivity of the ring-opening of this compound.

Reaction Condition Predicted Major Product Rationale from DFT
Acid-CatalyzedAttack at Cα (benzylic carbon)Lower activation energy due to stabilization of the carbocation-like transition state by the phenyl group.
Base-CatalyzedAttack at Cβ (less substituted carbon)Lower activation energy due to reduced steric hindrance in the SN2 transition state.

MD simulations could be used to explore the conformational landscape of the molecule in different solvents. This would be particularly relevant for understanding the role of the solvent in the reaction mechanism, for instance, by explicitly modeling the solvent molecules and their interactions with the substrate. The analysis of solvent polarity effects on the mechanochemistry of spiropyran ring-opening has shown that the surrounding environment can significantly influence the kinetics of the reaction. duke.edu

Structure-Reactivity and Structure-Selectivity Relationships

The relationship between the structure of a molecule and its reactivity and selectivity is a cornerstone of organic chemistry. For this compound, the presence of the phenyl, hydroxymethyl, and oxirane functional groups all contribute to its chemical behavior.

The phenyl group exerts a strong electronic influence. Its ability to stabilize a positive charge through resonance is the primary reason for the regioselectivity observed in acid-catalyzed ring-opening reactions. This is a common feature for aryl-substituted epoxides.

The hydroxymethyl group can also play a role in the reactivity. It can act as an internal nucleophile under certain conditions, leading to intramolecular cyclization reactions. Additionally, it can influence the solubility of the molecule and its interactions with solvents and catalysts through hydrogen bonding.

The strained three-membered ring of the oxirane is the key to its reactivity, as the release of this strain provides a thermodynamic driving force for ring-opening reactions. libretexts.org The substitution pattern on the oxirane ring is the main determinant of the regioselectivity of the reaction.

Structure-activity relationship studies on substituted oxyoxalamides as inhibitors of human soluble epoxide hydrolase have demonstrated that even small changes in the substituent groups can lead to significant differences in reactivity and biological activity. nih.gov Similarly, a study on the reactivity of a series of epoxides with chlorine atoms showed that the reaction rate coefficient increases with the number of CH2 groups adjacent to the ether group, highlighting the impact of subtle structural modifications. rsc.org

Q & A

Q. What are the primary synthetic routes for (oxiran-2-yl)(phenyl)methanol?

this compound is typically synthesized via Sharpless asymmetric epoxidation of allylic alcohols, which introduces stereoselectivity into the epoxide ring. For example, asymmetric epoxidation of substituted allylic alcohols using titanium(IV) isopropoxide and chiral tartrate ligands can yield enantiomerically enriched epoxides . Alternative methods include nucleophilic epoxide ring-opening followed by re-functionalization , such as hydrolysis or alcohol protection. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization .

Q. How is the structure of this compound characterized experimentally?

Structural elucidation relies on multinuclear NMR spectroscopy (¹H, ¹³C) to confirm the presence of the epoxide ring (δ ~3.0–4.5 ppm for epoxide protons) and the hydroxymethyl group (δ ~3.5–4.0 ppm). For example, ¹H NMR in methanol-d₄ resolves epoxide protons as doublets (J = 2–4 Hz) . High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 196.0604 for C₉H₁₀NO₄) . X-ray crystallography with programs like SHELXL can resolve absolute configuration, particularly for chiral derivatives .

Advanced Research Questions

Q. How can enantiomers of this compound be synthesized and resolved?

Enantioselective synthesis employs Sharpless asymmetric epoxidation with chiral ligands (e.g., diethyl tartrate) to achieve >90% enantiomeric excess (ee) . Post-synthesis, enantiomers are resolved via chiral HPLC using columns like Chiralpak® IA with n-hexane/isopropanol (80:20) . Specific rotation measurements ([α]D) further confirm enantiopurity (e.g., +44° for R,R-enantiomer vs. -46° for S,S-enantiomer) .

Q. What are the regioselective ring-opening reactions of this compound under different conditions?

  • Acidic conditions : Epoxide ring opens via carbocation intermediate , yielding 1,2-diols. For example, hydrolysis with 0.5 N H₂SO₄ at 80°C produces triols through acid-catalyzed ring-opening and subsequent rearrangement .
  • Basic/nucleophilic conditions : Nucleophiles (e.g., amines, thiols) attack the less hindered epoxide carbon. For instance, reaction with sodium methoxide generates β-methoxy alcohols .

Q. How can computational methods predict the reactivity of this compound in asymmetric synthesis?

Density Functional Theory (DFT) models transition states of epoxidation reactions to predict enantioselectivity. For example, B3LYP/6-31G(d) calculations can optimize geometries of titanium-tartrate complexes, correlating with experimental ee values . Molecular docking studies further explore interactions with enzymes (e.g., epoxide hydrolases) for biocatalytic applications .

Q. How should researchers address discrepancies in spectroscopic data for derivatives of this compound?

Conflicting NMR signals (e.g., overlapping peaks) are resolved using 2D techniques (COSY, HSQC) to assign proton-carbon correlations. For example, HSQC can differentiate epoxide carbons (δ ~50–60 ppm) from aromatic carbons (δ ~120–140 ppm) . Solvent effects (e.g., DMSO-d₆ vs. methanol-d₄) may shift proton signals, necessitating standardized solvent systems .

Q. What are the applications of this compound in bioactive molecule synthesis?

The compound serves as a chiral building block for pharmacologically active triols (e.g., antiviral or antifungal agents). For example, hydrolysis of its nitro-substituted derivative yields 1-(4-nitrophenyl)propane-1,2,3-triol, a precursor for kinase inhibitors . Its fluorinated analogs (e.g., (2-fluorophenyl) derivatives) are studied for enhanced metabolic stability in drug candidates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.